7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine
Overview
Description
“7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is a benzodiazepine derivative . It is also known as Midazolam Impurity E . The molecular formula is C16 H15 Cl F N3 and the molecular weight is 303.76 .
Synthesis Analysis
Midazolam and its analogues, which include “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine”, have been synthesized using isocyanide reagents . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” is based on the molecular formula C16 H15 Cl F N3 .
Chemical Reactions Analysis
While specific chemical reactions involving “7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine” are not detailed in the search results, benzodiazepines in general are known to undergo various reactions .
Scientific Research Applications
Imaging Benzodiazepine Receptors : [11C]fludiazepam, a derivative of this compound, is used as a tracer for imaging benzodiazepine receptors in vivo. It shows high brain uptake and rapid blood clearance, making it effective for this purpose (Ishiwata et al., 1988).
Potential Pharmacological Applications : A study synthesized new derivatives of this benzodiazepine, indicating their potential pharmaceutical applications (Cortés et al., 2001).
Anticonvulsant Activity : Substituted triazolo [4,3-a][1,4] benzodiazepine derivatives have shown excellent anticonvulsant activity, potentially surpassing diazepam as a standard drug in this category (Narayana et al., 2006).
Metabolite Study in Rats : Research on chlordiazepoxide metabolites in rats revealed the presence of a hydroxyl function in the C-5 phenyl ring, which could influence its pharmacological properties (Schwartz et al., 1968).
Antidepressant Drug Applications : Chlordiazepoxide hydrochloride, related to this compound, has shown promising anxiety-relieving effects as an antidepressant drug with a low risk of toxic manifestations (Kaelbling & Conrad, 1960).
Photodecomposition Studies : The compound's susceptibility to photodecomposition under UV light, resulting in various intermediates, suggests therapeutic applications for the derived compounds (Cornelissen et al., 1979).
Solubility Studies : The solubility of this class of benzodiazepines in different solvents like propane-1,2-diol has been studied, which is crucial for pharmaceutical formulations (Jouyban et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574275 | |
Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine | |
CAS RN |
59467-61-7 | |
Record name | 7-Chloro-5-(2-fluorophenyl)-N-methyl-3H-1,4-benzodiazepin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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